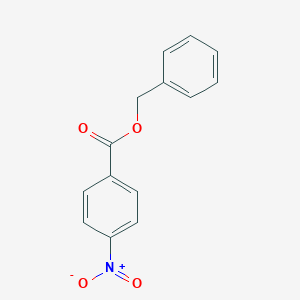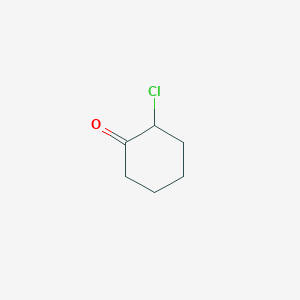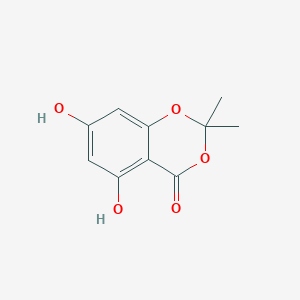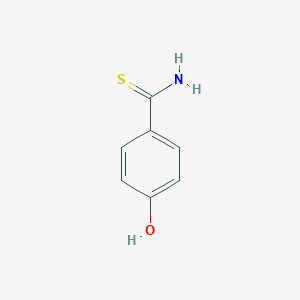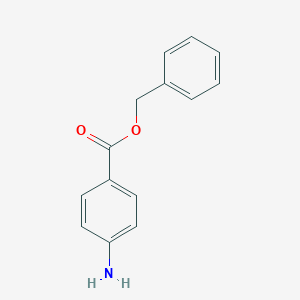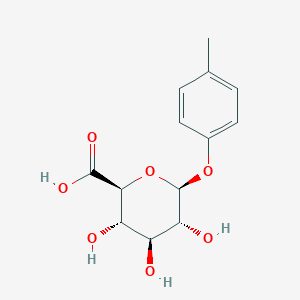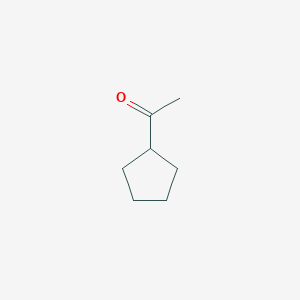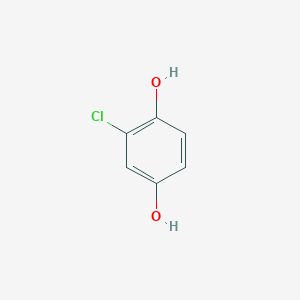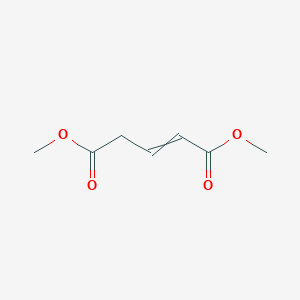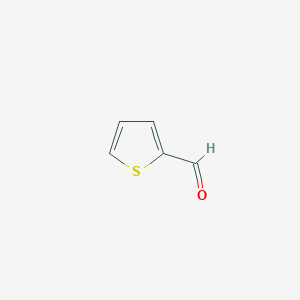![molecular formula C6H11N B041849 5-Azaspiro[2.4]heptane CAS No. 185-50-2](/img/structure/B41849.png)
5-Azaspiro[2.4]heptane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azaspiro[2.4]heptane derivatives often involves advanced synthetic methodologies that enable the construction of the spirocyclic framework. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids demonstrates the utility of these compounds in chemistry and biochemistry, highlighting methodologies for constructing spirocyclic scaffolds through ring closure of 1,3-bis-electrophiles (Radchenko, Grygorenko, & Komarov, 2010). Similarly, the practical synthesis of fluorinated piperidine analogues based on the 2-azaspiro[3.3]heptane scaffold illustrates the versatility of this framework in accessing chemical space relevant to drug design (Chernykh et al., 2016).
Molecular Structure Analysis
The molecular structure of 5-Azaspiro[2.4]heptane derivatives has been explored through various spectroscopic and computational methods. Structural and vibrational analyses of new potential anticancer drugs incorporating the azaspiro[5.11]heptadecane-1,3,7-trione scaffold have been conducted to establish the most stable structures, demonstrating the compound's potential in drug discovery (Vitnik, Popović-Đorđević, & Vitnik, 2017).
Chemical Reactions and Properties
Azaspiro[2.4]heptanes participate in various chemical reactions, underscoring their utility in synthetic organic chemistry. For example, the base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones showcases the regio- and stereoselective formation of spirocycles, highlighting the synthetic utility of these compounds (Samultceva et al., 2022).
Physical Properties Analysis
The physical properties of 5-Azaspiro[2.4]heptane derivatives, such as solubility and stability, are crucial for their application in drug design and other areas of chemistry. The synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts offer insights into how the isolation as a sulfonic acid salt can yield a more stable and soluble product, facilitating access to a wider range of reaction conditions (van der Haas et al., 2017).
Chemical Properties Analysis
The chemical properties of 5-Azaspiro[2.4]heptane derivatives, including reactivity and functional group compatibility, are essential for their utility in synthesis and drug design. The exploration of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists highlights the potential of these structures in developing therapeutics with favorable pharmacokinetic properties (Micheli et al., 2016).
Wissenschaftliche Forschungsanwendungen
Chemistry-Driven Drug Discovery : 5-Azaspiro[2.4]heptane serves as a useful scaffold in drug discovery, enabling the creation of functionalized pyrrolidines, piperidines, and azepines. This makes it valuable for synthesizing a variety of compounds in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).
Antiviral Synthesis : It plays a crucial role in the industrial synthesis of the antiviral drug ledipasvir, with 5-azaspiro[2.4]heptane-6-carboxylic acid being a key element in this process (López et al., 2020).
Dopamine D3 Receptor Antagonists : 1,2,4-Triazolyl 5-azaspiro[2.4]heptanes have been identified as potent and selective antagonists of the dopamine D3 receptor, showing favorable characteristics for drug development (Micheli et al., 2016).
Orexin Receptor Antagonism : These compounds have also been found to be potent antagonists of orexin 1 and orexin 2 receptors, demonstrating good brain penetration and oral bioavailability in rats (Stasi et al., 2013).
Modifying Lipophilicity in Drug Design : Azaspiro[3.3]heptanes can significantly lower the lipophilicity (measured as logD 7.4) of molecules, potentially increasing their basicity and making them more suitable for medicinal applications (Degorce, Bodnarchuk, & Scott, 2019).
Antibacterial Activity : Novel 7-azaspiro[2.4]heptane compounds have shown potent antibacterial activity against respiratory pathogens and are effective against multidrug-resistant Streptococcus pneumoniae in vivo (Odagiri et al., 2013).
Biochemistry and Drug Design : 2-Azaspiro[3.3]heptane-derived amino acids, similar to ornitine and GABA analogues, are useful in various fields, including chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Further Modification for Bioactivity : 1,2,4-Triazolyl 5-azaspiro [2.4]-heptanes can be structurally modified to increase their bioactivity, particularly as D3 receptor antagonists (Zhang & Zhang, 2018).
Synthesis of Bi- or Tricyclic Lactams/Lactones : 5-Oxa-6-azaspiro[2.4]heptane-1-carboxylates can be converted into 1,3-amino alcohols, which are precursors for synthesizing bi- or tricyclic lactams or lactones (Molchanov, Tran, Stepakov, & Kostikov, 2016).
Drug Discovery Building Blocks : Novel angular azaspiro[3.3]heptanes can be synthesized for use as building blocks in drug discovery, either for library creation or on a preparative scale (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-azaspiro[2.4]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6(1)3-4-7-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXWESKAHYABGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620156 | |
| Record name | 5-Azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azaspiro[2.4]heptane | |
CAS RN |
185-50-2 | |
| Record name | 5-Azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B41766.png)
